
2-Bromo-6-chloropyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-chloropyridine-4-sulfonyl chloride: is an organic compound with the molecular formula C5H2BrClNO2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloropyridine-4-sulfonyl chloride typically involves the chlorosulfonation of 2-Bromo-6-chloropyridine. The reaction is carried out by treating 2-Bromo-6-chloropyridine with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 2-Bromo-6-chloropyridine is reacted with chlorosulfonic acid (HSO3Cl) at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation: The resulting product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using industrial-scale crystallization and filtration techniques.
化学反応の分析
Types of Reactions: 2-Bromo-6-chloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) are commonly used under mild conditions (room temperature) to form sulfonamide derivatives.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used under controlled conditions to achieve selective substitution.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions with amines.
Functionalized Pyridines: Formed through electrophilic aromatic substitution reactions.
科学的研究の応用
Chemistry: 2-Bromo-6-chloropyridine-4-sulfonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines.
Biology: In biological research, this compound is used to synthesize bioactive molecules, including enzyme inhibitors and receptor modulators. Its derivatives have shown potential in modulating biological pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential candidates for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a valuable intermediate in the production of various industrial products.
作用機序
The mechanism of action of 2-Bromo-6-chloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors. The bromine and chlorine atoms on the pyridine ring also contribute to its reactivity, enabling further functionalization through electrophilic aromatic substitution reactions.
類似化合物との比較
2-Bromo-6-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2-Chloro-6-bromopyridine: Similar structure but different reactivity due to the absence of the sulfonyl chloride group.
2-Bromo-4-chloropyridine: Different substitution pattern on the pyridine ring, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-6-chloropyridine-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of diverse sulfonamide derivatives. Its dual halogen substitution (bromine and chlorine) on the pyridine ring also provides opportunities for further functionalization, enhancing its versatility in various applications.
特性
分子式 |
C5H2BrCl2NO2S |
|---|---|
分子量 |
290.95 g/mol |
IUPAC名 |
2-bromo-6-chloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |
InChIキー |
AEVGNZBQTORLJA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1Cl)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


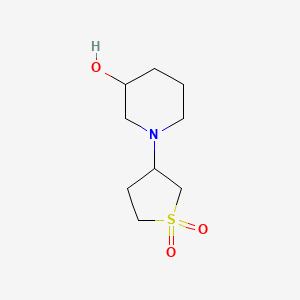
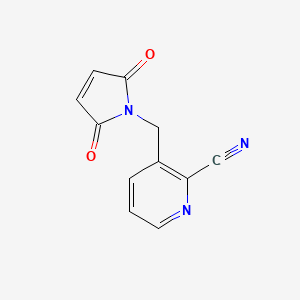
methylphosphonic acid](/img/structure/B15294742.png)
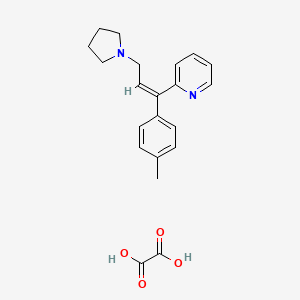
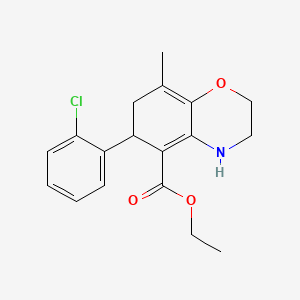
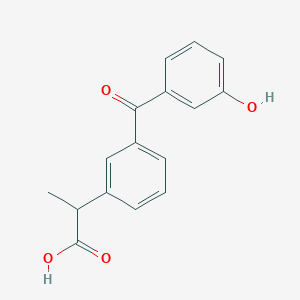
![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
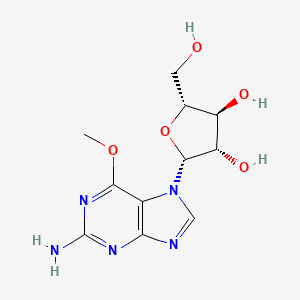
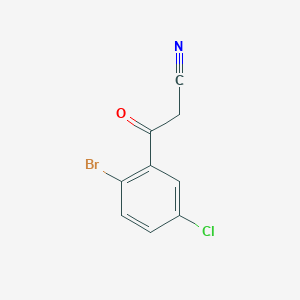
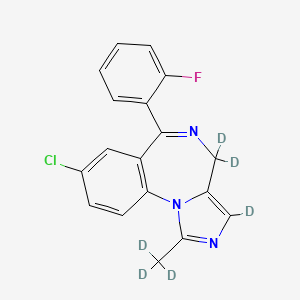
![2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)
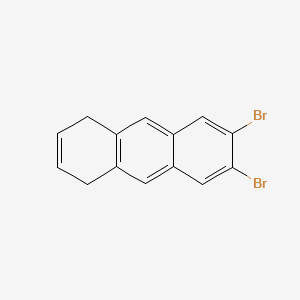
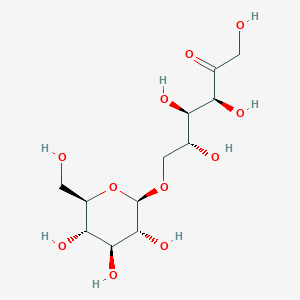
![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
